3-Cyanophenyl cyclopropyl ketone

Description

BenchChem offers high-quality 3-Cyanophenyl cyclopropyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanophenyl cyclopropyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

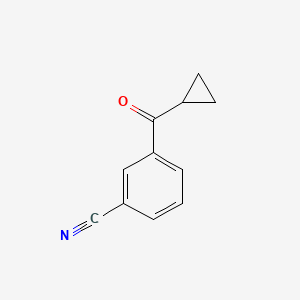

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHVVYSUPIKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642488 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-86-1 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(cyclopropanecarbonyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(cyclopropanecarbonyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth analysis of the prevalent synthetic methodologies. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical process parameters that govern the efficiency and selectivity of these transformations. The core of this guide focuses on two principal strategies: the direct Friedel-Crafts acylation of benzonitrile and a multi-step approach commencing with 3-bromobenzonitrile. Each method is evaluated for its merits and potential challenges, providing the reader with the necessary insights to make informed decisions in a laboratory and process chemistry setting.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

The cyclopropyl ketone functional group is a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties, imparted by the strained three-membered ring, allow it to serve as a versatile pharmacophore and a stable bioisostere for other chemical groups. 3-(cyclopropanecarbonyl)benzonitrile, in particular, combines this valuable cyclopropyl ketone unit with a benzonitrile framework, presenting multiple points for further chemical elaboration. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making this molecule a highly valuable building block for creating libraries of complex compounds for biological screening.

This guide will dissect the most practical and scientifically robust methods for its synthesis, emphasizing the chemical principles that ensure a successful and reproducible outcome.

Strategic Analysis: Primary Synthetic Routes

The synthesis of an aryl ketone can be approached from several angles. For 3-(cyclopropanecarbonyl)benzonitrile, the retrosynthetic analysis logically points to two primary bond disconnections, defining our main strategies:

-

Strategy A: C-C Bond Formation via Electrophilic Aromatic Substitution. This is the most direct approach, forming the bond between the aromatic ring and the carbonyl carbon. This is classically achieved via a Friedel-Crafts acylation reaction.

-

Strategy B: C-C Bond Formation via Nucleophilic Acyl Substitution or Cross-Coupling. This strategy begins with a pre-functionalized benzonitrile, such as 3-bromobenzonitrile, and introduces the cyclopropylcarbonyl group through reactions like Grignard addition or palladium-catalyzed cross-coupling.

The following sections will provide a detailed examination of these two strategies.

Strategy A: Friedel-Crafts Acylation of Benzonitrile

The Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing aryl ketones.[1][2] It involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[1]

Mechanistic Principles & Regioselectivity

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclopropanecarbonyl chloride, generating a highly electrophilic acylium ion.[1][3] This ion is the active electrophile that is attacked by the π-electrons of the benzene ring.

A critical consideration is the directing effect of the nitrile (-CN) group already present on the aromatic ring. The nitrile group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. Furthermore, it is a meta-director. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that attack at the ortho and para positions would place a destabilizing positive charge adjacent to the already partially positive carbon of the nitrile. Attack at the meta position avoids this unfavorable arrangement, making it the kinetically and thermodynamically favored pathway. This inherent directing effect is the primary reason this strategy can be employed to selectively synthesize the desired 3-isomer.

Caption: Workflow for Friedel-Crafts Acylation.

Preparation of Key Reagent: Cyclopropanecarbonyl Chloride

The acylating agent, cyclopropanecarbonyl chloride, is readily prepared from commercially available cyclopropanecarboxylic acid. The most common method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[4]

Experimental Protocol: Synthesis of Cyclopropanecarbonyl Chloride [4]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add cyclopropanecarboxylic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of DMF (e.g., 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil. Purity should be confirmed by GC analysis.

| Parameter | Value | Source |

| CAS Number | 4023-34-1 | [5] |

| Molecular Formula | C₄H₅ClO | [5] |

| Molecular Weight | 104.53 g/mol | [5] |

| Boiling Point | 110-112°C | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

Table 1: Physicochemical Properties of Cyclopropanecarbonyl Chloride.

Experimental Protocol: Friedel-Crafts Acylation

Safety Note: Anhydrous aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). Acyl chlorides and HCl gas are corrosive and lachrymatory. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[1]

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add benzonitrile (1.0 eq) to the cooled suspension. Subsequently, add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford 3-(cyclopropanecarbonyl)benzonitrile.

| Parameter | Typical Value | Notes |

| Yield | 40-60% | Yields can be moderate due to the deactivating nature of the nitrile group. |

| Purity (post-chromatography) | >98% | |

| Key Side Products | Isomerization products (minor), di-acylated products (rare). |

Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation.

Strategy B: Synthesis from 3-Bromobenzonitrile

An alternative strategy involves starting with a benzene ring already substituted at the 3-position. 3-Bromobenzonitrile is an ideal starting material as the bromine atom can be readily converted into other functional groups or used as a handle in cross-coupling reactions.[7][8]

Grignard-based Approach

This approach utilizes one of the most fundamental transformations in organic chemistry: the Grignard reaction. It involves two main steps: the formation of a Grignard reagent from 3-bromobenzonitrile, followed by its reaction with cyclopropanecarbonyl chloride.

Causality and Challenges: While conceptually straightforward, this route presents a significant challenge. The Grignard reagent, being a potent nucleophile and base, can potentially react with the electrophilic nitrile group of another 3-bromobenzonitrile molecule. This can lead to the formation of undesired dimers and other byproducts, lowering the overall yield. This self-quenching reaction necessitates carefully controlled conditions, such as very slow addition of the halide to the magnesium (Barbier conditions) or the use of specialized techniques to favor the desired reaction pathway.

Caption: Grignard-based synthesis workflow.

Experimental Protocol: Grignard-based Synthesis

Safety Note: Grignard reagents are highly reactive towards water and protic solvents. All glassware must be flame-dried, and the reaction must be performed under a strictly anhydrous, inert atmosphere.

-

Setup: In a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Grignard Formation: Prepare a solution of 3-bromobenzonitrile (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle exotherm. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Acylation: After the Grignard formation is complete, cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise.

-

Reaction & Work-up: Allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Alternative: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions as an alternative.[9][10] For instance, a Negishi coupling could be employed by first transmetalating the Grignard reagent (or forming an organozinc reagent directly from 3-bromobenzonitrile) and then coupling it with cyclopropanecarbonyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄. These methods can sometimes offer better functional group tolerance and milder reaction conditions than traditional Grignard reactions, but often require more expensive and sensitive catalysts.

Characterization of the Final Product

Independent of the synthetic route, the final product, 3-(cyclopropanecarbonyl)benzonitrile, must be rigorously characterized to confirm its identity and purity.

| Property | Value | Source |

| CAS Number | 898789-86-1 | |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.2 g/mol | |

| IUPAC Name | 3-(cyclopropanecarbonyl)benzonitrile |

Table 3: Key Identifiers for 3-(cyclopropanecarbonyl)benzonitrile.

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons (in the 7.5-8.2 ppm region, showing meta-coupling patterns) and the cyclopropyl protons (multiplets in the 0.9-1.3 ppm and 2.5-3.0 ppm regions).

-

¹³C NMR: Resonances for the nitrile carbon (~118 ppm), carbonyl carbon (~198 ppm), and distinct signals for the aromatic and cyclopropyl carbons.

-

IR Spectroscopy: Characteristic strong absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹) and the ketone (C=O) stretch (~1685 cm⁻¹).[11][12]

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight.

Conclusion and Strategic Comparison

Both the Friedel-Crafts acylation and the Grignard-based approach are viable strategies for the synthesis of 3-(cyclopropanecarbonyl)benzonitrile.

-

The Friedel-Crafts acylation offers the most direct and atom-economical route. Its primary advantage is its straightforwardness, leveraging the inherent directing properties of the nitrile group. However, the strongly deactivating nature of the nitrile can lead to moderate yields and requires potent Lewis acids and strictly anhydrous conditions.

-

The Grignard-based synthesis provides a more modular approach but is complicated by the potential for self-reaction with the nitrile functional group. This route may require more extensive optimization to achieve satisfactory yields.

The choice of synthesis will ultimately depend on the specific constraints of the laboratory, including scale, cost of starting materials, and the desired purity profile of the final compound. For large-scale industrial production, the directness of the Friedel-Crafts acylation is often preferred, while for smaller-scale or discovery chemistry applications, the flexibility of a cross-coupling or Grignard approach might be advantageous.

References

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- CAS 6952-59-6: 3-Bromobenzonitrile. CymitQuimica.

- CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

- CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

- Cyclopropanecarbonyl Chloride synthesis. ChemicalBook.

- Exploring the Applications of 3-Bromobenzonitrile in M

- Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applic

- 6952-59-6 | 3-Bromobenzonitrile. ChemScene.

- 3-Bromobenzonitrile.

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Arom

- Preparation of 4-bromobenzonitrile. PrepChem.com.

- 9 - Organic Syntheses Procedure.

- 18.

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central.

- friedel-crafts acyl

- (PDF) Cleaner Routes for Friedel-Crafts Acylation.

- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic arom

- Chem 353 W 2007 Final : Mechanism.

- Green Chemistry.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

- CAS 898789-86-1 3-CYANOPHENYL CYCLOPROPYL KETONE. BOC Sciences.

- Palladium-catalyzed cross-coupling reactions of aryl mesyl

- Benzonitrile in different ways. Sciencemadness Discussion Board.

- Cas 3569-58-2,Oxysonium. LookChem.

- (PDF) Spectra and structure of benzonitriles and some of its simple derivatives.

- Plausible mechanism for synthesis of benzonitrile

- Benzonitrile. NIST WebBook.

- A spectroscopic study of Benzonitrile | Request PDF.

- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabiliz

- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo

- Photoelectron spectroscopy of deprotonated benzonitrile. The University of East Anglia.

- Benzonitrile. Grokipedia.

- Benzonitrile | C6H5(CN). PubChem - NIH.

- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.

- SCHEME 44 Formal [3+2] cycloaddition of aryl cyclopropyl ketone with...

- Synthesis of allylbenzenes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. Cyclopropanecarbonyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 6952-59-6: 3-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-catalyzed cross-coupling reactions of aryl mesylates [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-Cyanophenyl Cyclopropyl Ketone: Elucidating Molecular Structure and Properties

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-cyanophenyl cyclopropyl ketone, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative data from analogous structures, ensuring a robust and reliable interpretation.

Introduction: The Significance of 3-Cyanophenyl Cyclopropyl Ketone

3-Cyanophenyl cyclopropyl ketone, with the chemical formula C₁₁H₉NO, belongs to a class of compounds featuring a versatile cyclopropyl ketone moiety attached to a substituted aromatic ring.[1] The presence of the cyano group (a nitrile) and the strained cyclopropyl ring imparts unique electronic and conformational properties, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials.[2][3] Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent chemical transformations.

Chemical Structure:

-

IUPAC Name: 3-(cyclopropanecarbonyl)benzonitrile[1]

-

CAS Number: 898789-86-1[1][]

-

Molecular Formula: C₁₁H₉NO[1]

-

Molecular Weight: 171.19 g/mol

Caption: Molecular structure of 3-Cyanophenyl cyclopropyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-cyanophenyl cyclopropyl ketone.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-cyanophenyl cyclopropyl ketone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a typical concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-16 ppm centered around 6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | m | 2H | Aromatic (H-2, H-4) |

| ~ 7.8 - 7.6 | m | 2H | Aromatic (H-5, H-6) |

| ~ 2.6 - 2.5 | m | 1H | Cyclopropyl (CH) |

| ~ 1.3 - 1.1 | m | 4H | Cyclopropyl (CH₂) |

Interpretation:

-

Aromatic Region (δ 8.2 - 7.6): The four protons on the benzene ring are expected to appear as a complex multiplet system in the downfield region. The electron-withdrawing effects of both the ketone and the cyano group will deshield these protons.[5] The exact splitting pattern will depend on the coupling constants between the ortho, meta, and para protons.

-

Cyclopropyl Methine Proton (δ ~2.6 - 2.5): The single proton on the cyclopropyl ring attached to the carbonyl group is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a multiplet due to coupling with the adjacent cyclopropyl methylene protons.

-

Cyclopropyl Methylene Protons (δ ~1.3 - 1.1): The four protons of the two methylene groups in the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 220-250 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198-200 | Carbonyl (C=O) |

| ~ 138-140 | Aromatic (C-1) |

| ~ 134-136 | Aromatic (C-3) |

| ~ 130-133 | Aromatic (C-4, C-5) |

| ~ 128-130 | Aromatic (C-2, C-6) |

| ~ 118-120 | Nitrile (C≡N) |

| ~ 112-114 | Aromatic (C-CN) |

| ~ 18-22 | Cyclopropyl (CH) |

| ~ 12-15 | Cyclopropyl (CH₂) |

Interpretation:

-

Carbonyl Carbon (δ ~198-200): The ketone carbonyl carbon is expected to be the most downfield signal in the spectrum, a characteristic feature of ketones.[6] Conjugation with the aromatic ring can slightly shift this value.

-

Aromatic Carbons (δ ~112-140): The six aromatic carbons will give rise to distinct signals. The carbon attached to the cyano group (C-CN) and the carbon attached to the ketone (C-1) will be quaternary and may have lower intensities. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Nitrile Carbon (δ ~118-120): The carbon of the cyano group typically appears in this region.[6]

-

Cyclopropyl Carbons (δ ~12-22): The carbons of the cyclopropyl ring will appear in the upfield aliphatic region. The methine carbon will be slightly more downfield than the methylene carbons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet with a solid sample. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded from 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 3000-2900 | Medium | Cyclopropyl C-H stretch |

| ~ 2230-2210 | Sharp, Medium | Nitrile (C≡N) stretch |

| ~ 1685-1665 | Strong, Sharp | Aromatic Ketone (C=O) stretch |

| ~ 1600-1450 | Medium-Weak | Aromatic C=C ring stretches |

| ~ 1020 | Medium | Cyclopropyl ring deformation |

Interpretation:

-

Nitrile Stretch (ν(C≡N)) at ~2230-2210 cm⁻¹: This sharp, medium-intensity band is a highly characteristic absorption for the nitrile functional group.

-

Carbonyl Stretch (ν(C=O)) at ~1685-1665 cm⁻¹: The strong, sharp absorption in this region is indicative of a ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹).[8][9]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic) or part of a strained ring (cyclopropyl).

-

Aromatic Ring Stretches: The bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Instrumentation: A mass spectrometer (e.g., a quadrupole, time-of-flight, or magnetic sector instrument).

-

Data Acquisition: The sample is introduced into the ion source (e.g., via a direct insertion probe or after separation by gas chromatography). The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Fragmentation Pattern (EI-MS)

Caption: Predicted major fragmentation pathways for 3-cyanophenyl cyclopropyl ketone in EI-MS.

Interpretation:

-

Molecular Ion (M⁺˙) at m/z = 171: The peak corresponding to the intact molecule radical cation should be observed. Aromatic systems tend to give a relatively stable molecular ion.[10]

-

Loss of CN (m/z = 145): Fragmentation involving the loss of a cyano radical (·CN, 26 Da) is a plausible pathway.

-

Formation of Benzoyl Cation (m/z = 105): A very common fragmentation for aromatic ketones is the alpha-cleavage to lose the R group (in this case, the cyclopropyl group, C₃H₅, 41 Da) to form the stable benzoyl cation or a substituted version thereof.[10][11] In this molecule, cleavage of the bond between the carbonyl and the cyclopropyl ring would lead to the 3-cyanobenzoyl cation at m/z = 130. Subsequent loss of CO (28 Da) would yield a cyanophenyl cation at m/z = 102.

-

Loss of CO (m/z = 143): Loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion is another possible fragmentation pathway.

-

Cyclopropyl Ring Fragmentation: The cyclopropyl ring itself can undergo fragmentation, for example, by losing ethylene (C₂H₄, 28 Da).[12]

Conclusion

The spectroscopic data presented in this guide provide a detailed electronic and structural profile of 3-cyanophenyl cyclopropyl ketone. The predicted NMR, IR, and MS data are based on established principles and data from structurally similar compounds, offering a reliable framework for the identification and characterization of this important chemical entity. These spectroscopic fingerprints are indispensable for ensuring the quality and integrity of this compound in research and development settings.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring‐opening of cyclopropyl ketones followed by cyanation for the.... Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Sci-Hub. (1967). 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-cyanophenyl)-3-keto-3-phenyl-propionamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (1990). Procedure. Org. Synth. Coll. Vol. VII, 517. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]

- Google Patents. (n.d.). CN114213280A - Novel synthesis method of cyclopropyl cyanide.

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Semantic Scholar. (1960, August 1). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2017, February 6). (PDF) Cyclopropyl m-nitrophenyl ketone. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. sci-hub.se [sci-hub.se]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

reaction mechanism of 3-Cyanophenyl cyclopropyl ketone with nucleophiles

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Cyanophenyl Cyclopropyl Ketone with Nucleophiles

Executive Summary

Cyclopropyl ketones are a cornerstone in modern synthetic chemistry, valued for the unique reactivity imparted by their strained three-membered ring. When appended with an aryl group bearing a potent electron-withdrawing substituent, such as in 3-cyanophenyl cyclopropyl ketone, the reactivity profile is significantly modulated, presenting a fascinating case study in mechanistic dichotomy. This guide offers a comprehensive exploration of the reactions between 3-cyanophenyl cyclopropyl ketone and various nucleophiles. We dissect the competing pathways of direct 1,2-nucleophilic addition to the carbonyl group and the more complex nucleophilic ring-opening of the cyclopropyl moiety. This document provides researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and practical experimental protocols necessary to strategically leverage this versatile building block in complex molecule synthesis.

Introduction: The Strategic Importance of Substituted Cyclopropyl Ketones

The cyclopropyl group is a highly sought-after motif in medicinal chemistry, prized for its ability to act as a conformationally rigid bioisostere of phenyl rings or gem-dimethyl groups.[1] Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and cell permeability. The ketone functionality serves as a versatile synthetic handle, allowing for a wide array of chemical transformations.

The subject of this guide, 3-cyanophenyl cyclopropyl ketone, combines three key features:

-

The Ketone: A classic electrophilic center for nucleophilic addition.

-

The Cyclopropyl Ring: A strained system capable of undergoing ring-opening reactions, acting as a three-carbon synthon.[2]

-

The 3-Cyanophenyl Group: A strong electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon and stabilizes intermediates formed during ring-opening through conjugation.[1][3][4]

Understanding the interplay of these features is critical for predicting and controlling reaction outcomes.

The Core Mechanistic Dichotomy: Addition vs. Ring-Opening

The reaction of a nucleophile with 3-cyanophenyl cyclopropyl ketone is primarily governed by a competition between two distinct mechanistic pathways. The preferred route is dictated by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Figure 1: Competing reaction pathways for nucleophilic attack on 3-cyanophenyl cyclopropyl ketone.

In-Depth Analysis of Pathway I: 1,2-Nucleophilic Addition

This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon, a fundamental reaction of ketones.[5][6]

Mechanism: The reaction proceeds via a standard nucleophilic addition mechanism.[7][8] The nucleophile attacks the carbonyl carbon, pushing the pi-electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the tertiary alcohol product.

Favorable Conditions:

-

Hard Nucleophiles: According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center. It reacts preferentially with "hard" nucleophiles, such as organolithium reagents and Grignard reagents.[9]

-

Absence of Lewis Acids: Without activation of the cyclopropyl ring by a catalyst, the carbonyl group remains the most reactive site for many nucleophiles.

Causality Behind Experimental Choices: To favor 1,2-addition, one would select a hard nucleophile like methyl lithium or phenylmagnesium bromide and run the reaction at low temperatures (e.g., -78 °C) in an aprotic solvent like THF or diethyl ether. The low temperature helps to control the exothermicity of the reaction and minimize side reactions. The absence of any acid, which could catalyze ring-opening, is crucial.

In-Depth Analysis of Pathway II: Nucleophilic Ring-Opening

This pathway leverages the inherent strain of the cyclopropane ring, which can be cleaved to form valuable γ-substituted linear ketones.[10] This transformation is often more synthetically useful than simple 1,2-addition.

Lewis Acid-Catalyzed Ring-Opening

This is a highly effective strategy for promoting ring-opening with a variety of nucleophiles.[11][12][13]

Mechanism: The reaction is initiated by the coordination of a Lewis acid (e.g., Sc(OTf)₃, TiCl₄, ZnX₂) to the carbonyl oxygen.[10][14] This coordination polarizes the C=O bond and withdraws electron density, which in turn activates the conjugated cyclopropane ring, making it more susceptible to nucleophilic attack. The nucleophile attacks one of the cyclopropyl carbons in an Sₙ2-like fashion, leading to the cleavage of a C-C bond and the formation of a metal enolate intermediate.[15] Aqueous workup then protonates the enolate to yield the final γ-substituted ketone.

Figure 2: Workflow for Lewis acid-catalyzed nucleophilic ring-opening.

Favorable Conditions:

-

Lewis or Brønsted Acids: The presence of a catalyst is often essential to activate the system towards ring-opening.[10] Chiral N,N'-dioxide-scandium(III) complexes have proven highly effective for asymmetric ring-opening reactions with thiols, alcohols, and carboxylic acids.[11][12]

-

Soft Nucleophiles: Softer nucleophiles, such as thiols, amines, and organocuprates, show a greater propensity for attacking the "softer" electrophilic carbons of the activated cyclopropyl ring.[9][15]

Reductive and Radical-Mediated Ring-Opening

Single-electron transfer (SET) reagents can also induce ring-opening. Samarium(II) iodide (SmI₂) is a powerful reductant that can catalyze the coupling of cyclopropyl ketones with alkenes or alkynes.[1][3][4][16][17]

Mechanism: The reaction initiates with a single electron transfer from SmI₂ to the ketone, forming a ketyl radical anion.[18] This intermediate undergoes rapid fragmentation of the cyclopropyl ring to generate a more stable γ-carbon radical. This radical can then be trapped by an alkene or alkyne, leading to the formation of complex cyclic products after further reaction steps.[3][18] The aryl ring plays a crucial role by stabilizing the initial ketyl radical through conjugation, thereby enhancing the reactivity compared to alkyl cyclopropyl ketones.[1][3][4]

The Decisive Role of the 3-Cyanophenyl Substituent

The 3-cyanophenyl group is not a passive spectator. Its strong electron-withdrawing nature (-I, -M effects) significantly influences the ketone's reactivity:

-

Increased Carbonyl Electrophilicity: It makes the carbonyl carbon more electron-deficient and thus more susceptible to direct 1,2-nucleophilic attack.

-

Stabilization of Ring-Opening Intermediates: In Lewis acid-catalyzed or radical-mediated pathways, the phenyl ring can stabilize the transient carbocationic or radical intermediates formed upon ring cleavage through resonance.[1][3] The meta-cyano group amplifies this electronic pull, further promoting fragmentation.

-

Modulation of Redox Potential: For SET reactions, the electron-withdrawing group makes the ketone easier to reduce, facilitating the initial formation of the key ketyl radical intermediate.

Experimental Design & Protocols

A self-validating experimental design is crucial for unambiguously determining the reaction outcome. This involves careful reaction setup, monitoring, and rigorous product characterization.

Protocol 1: Sc(OTf)₃-Catalyzed Ring-Opening with Thiophenol

This protocol describes a representative Lewis acid-catalyzed ring-opening reaction.[11][12]

Objective: To synthesize γ-(phenylthio)-3-cyanophenyl propyl ketone.

Materials:

-

3-Cyanophenyl cyclopropyl ketone (1 eq.)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Thiophenol (1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Methodology:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-cyanophenyl cyclopropyl ketone (e.g., 1.0 mmol) and Sc(OTf)₃ (0.1 mmol).

-

Solvent Addition: Add anhydrous DCM (e.g., 5 mL) via syringe and stir the mixture at room temperature for 10 minutes.

-

Nucleophile Addition: Add thiophenol (1.2 mmol) dropwise to the solution via syringe.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting ketone spot indicates reaction completion.

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure γ-substituted ketone.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The key diagnostic signals in ¹H NMR will be the disappearance of the characteristic cyclopropyl protons and the appearance of new methylene protons of the linear chain.

Experimental Workflow Visualization

Figure 3: A standardized workflow for conducting and analyzing reactions of cyclopropyl ketones.

Comparative Data Analysis

The choice of nucleophile has a profound impact on the product distribution. The following table summarizes expected outcomes based on established reactivity principles.

| Nucleophile Reagent | Nucleophile Type | Expected Major Pathway | Expected Product | Catalyst Requirement |

| CH₃Li | Hard | 1,2-Addition | Tertiary Alcohol | None |

| PhMgBr | Hard | 1,2-Addition | Tertiary Alcohol | None |

| NaBH₄ | Borderline/Hydride | 1,2-Addition (Reduction) | Secondary Alcohol | None |

| PhSH | Soft | Ring-Opening | γ-Thioether Ketone | Lewis Acid (e.g., Sc(OTf)₃) |

| (CH₃)₂CuLi | Soft | Ring-Opening | γ-Alkylated Ketone | None |

| NaN₃ | Soft | Ring-Opening | γ-Azido Ketone | Lewis Acid |

Conclusion and Future Outlook

The reactivity of 3-cyanophenyl cyclopropyl ketone with nucleophiles is a nuanced interplay of electronics, sterics, and catalysis. While hard nucleophiles typically favor direct 1,2-addition to the carbonyl, the true synthetic power of this substrate is unlocked through catalyzed ring-opening reactions with softer nucleophiles. The electron-withdrawing 3-cyanophenyl group is instrumental in activating the molecule for both pathways. For drug development professionals, mastering the selective cleavage of the cyclopropyl ring provides a reliable and powerful strategy for introducing 1,3-difunctionality and constructing complex, linear carbon skeletons from a compact and readily accessible building block. Future research will likely focus on developing more sophisticated enantioselective catalytic systems to control the stereochemistry of these transformations, further enhancing their utility in the synthesis of chiral drugs and natural products.

References

-

Title: Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity Source: ACS Publications URL: [Link]

-

Title: Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex Source: PubMed URL: [Link]

-

Title: Cyclopropylketenes: preparation and nucleophilic additions Source: Canadian Science Publishing URL: [Link]

-

Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization Source: Journal of the American Chemical Society URL: [Link]

-

Title: Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex Source: ResearchGate URL: [Link]

-

Title: Nucleophilic substitution of cyclopropyl ketones with halides. Source: ResearchGate URL: [Link]

-

Title: Thorpe reaction Source: Wikipedia URL: [Link]

-

Title: Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex Source: Royal Society of Chemistry URL: [Link]

-

Title: Thorpe reaction Source: Grokipedia URL: [Link]

-

Title: Ring‐opening of cyclopropyl ketones followed by cyanation for the synthesis of γ‐cyano ketones. Source: ResearchGate URL: [Link]

-

Title: Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles Source: Thieme Connect URL: [Link]

-

Title: SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Two synthetic routes to cyclopropyl silyl ketones from α,β‐unsaturated aldehydes. Source: Wiley Online Library URL: [Link]

-

Title: Thorpe-Ziegler reaction Source: Buchler GmbH URL: [Link]

-

Title: 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Additions to Ketones and Aldehydes Source: YouTube URL: [Link]

-

Title: Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

-

Title: Nucleophilic conjugate addition Source: Wikipedia URL: [Link]

-

Title: nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis Source: Doc Brown's Chemistry URL: [Link]

-

Title: The Addition of Hydrogen Cyanide to Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 7. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Crystallography of 3-Cyanophenyl cyclopropyl ketone: From Polymorph Screening to Structural Elucidation

Abstract

This technical guide provides a comprehensive framework for the complete crystallographic characterization of 3-Cyanophenyl cyclopropyl ketone, a novel molecule of interest in pharmaceutical development. In the absence of pre-existing public crystallographic data, this document serves as a strategic workflow for researchers and drug development professionals. It details the methodologies and underlying scientific rationale for polymorph screening, single crystal growth, structural analysis by X-ray diffraction, and complementary solid-state characterization techniques. By integrating experimental protocols with computational crystal structure prediction, this guide establishes a self-validating system to ensure the selection and control of the optimal solid form, a critical step in de-risking the drug development pipeline.

Introduction: The Criticality of Solid-Form Characterization

In modern drug development, the active pharmaceutical ingredient (API) is most often a solid material. The specific solid-state form of an API profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3][4] An uncontrolled or poorly characterized solid form can lead to batch-to-batch variability, diminished efficacy, and potential safety issues.[5] The phenomenon of polymorphism—the ability of a compound to exist in multiple crystal structures—is a major consideration, as different polymorphs of the same API are, in regulatory and patent terms, distinct chemical entities.[6][7][8]

3-Cyanophenyl cyclopropyl ketone, with its combination of rigid (phenyl, cyclopropyl) and polar (ketone, nitrile) functional groups, presents a high propensity for forming multiple crystalline arrangements through various intermolecular interactions (e.g., dipole-dipole, C-H···N, C-H···O). Therefore, a thorough crystallographic investigation is not merely an academic exercise but a fundamental necessity to ensure the development of a safe, effective, and reproducible pharmaceutical product.[5][9] This guide outlines the integrated experimental and computational workflow to achieve this.

Strategic Workflow for Crystallographic Characterization

The characterization of a new chemical entity like 3-Cyanophenyl cyclopropyl ketone follows a logical progression from broad screening to in-depth analysis. The workflow is designed to first identify all accessible solid forms and then to characterize the most viable candidate for development in exhaustive detail.

Caption: Integrated workflow for the crystallographic characterization of a new API.

Phase 1: Polymorph Discovery and Computational Prediction

The initial phase aims to discover as many solid forms as possible and to create a theoretical landscape of potential crystal structures.

Material Purification and Purity Assessment

Crystallization is fundamentally a purification technique; however, starting with the highest purity material (>99.5%) is crucial for reproducibility and avoiding impurity-induced crystallization of metastable forms.

Protocol: Recrystallization for Purification

-

Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent will dissolve 3-Cyanophenyl cyclopropyl ketone completely at elevated temperatures but sparingly at room or sub-ambient temperatures.[10] Given the molecule's structure, solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof (e.g., ethanol/water) should be screened.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude compound in a minimal amount of the boiling solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-ordered crystals. Further cooling in an ice bath can maximize yield.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

-

Purity Analysis: Confirm purity using HPLC and NMR spectroscopy. Determine the melting point of the purified batch using Differential Scanning Calorimetry (DSC).

Polymorph and Solvate Screening

A systematic screen is performed to identify different crystalline forms (polymorphs, solvates, hydrates) by varying solvents, temperatures, and crystallization modes.

Protocol: High-Throughput Crystallization Screen

-

System Design: Utilize a 96-well plate format. Dissolve the purified API in a range of solvents (e.g., polar protic, polar aprotic, nonpolar) to create stock solutions.

-

Crystallization Methods: Dispense aliquots into wells and subject them to various conditions:

-

Slow Evaporation: Leave plates loosely covered to allow solvent to evaporate over time.

-

Cooling Crystallization: Subject sealed plates to controlled cooling ramps.

-

Antisolvent Addition: Add a miscible "antisolvent" in which the API is insoluble to induce precipitation.

-

Vapor Diffusion: Place small drops of the API solution in a sealed chamber containing a reservoir of a volatile antisolvent.

-

-

Analysis: After a set period (e.g., 1-2 weeks), analyze the solid residues from each well using Powder X-ray Diffraction (PXRD) to identify unique diffraction patterns, which indicate different crystal forms.

Computational Crystal Structure Prediction (CSP)

In parallel with experimental screening, CSP methods are used to generate a theoretical landscape of possible crystal packings based on the molecule's 2D structure. This is a powerful tool for identifying potential polymorphs that may be difficult to produce experimentally and for providing a thermodynamic ranking of their stability.

Methodology: CSP Workflow

-

Conformational Analysis: Identify all low-energy conformations of the 3-Cyanophenyl cyclopropyl ketone molecule using quantum mechanical calculations.

-

Structure Generation: Pack the low-energy conformers into a multitude of possible crystal arrangements across common space groups.

-

Lattice Energy Minimization: Optimize the geometry of each generated crystal structure and calculate its lattice energy using force fields, followed by more accurate density functional theory (DFT) calculations for the most promising candidates.

-

Landscape Analysis: Plot the calculated structures on a crystal energy landscape (Energy vs. Density). The global minimum represents the predicted most stable form. Structures within a small energy window (e.g., <10 kJ/mol) of the global minimum are considered potential polymorphs.

Phase 2 & 3: Definitive Structural and Physicochemical Characterization

Once unique solid forms are identified, the focus shifts to growing single crystals suitable for SC-XRD and conducting a battery of tests to determine their properties and relationships.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional atomic arrangement within a crystal.

Protocol: SC-XRD Analysis

-

Crystal Growth: Based on the successful hits from the screening phase, scale up the crystallization conditions to grow single crystals of suitable size (~0.1-0.3 mm) and quality. Slow, controlled methods like slow evaporation or liquid-liquid diffusion are preferred.

-

Data Collection: Mount a selected crystal on a goniometer in a single-crystal diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution and Refinement:

-

The collected diffraction pattern is processed to yield a set of reflection intensities.

-

Initial phases are determined using direct methods (e.g., with SHELXS or SHELXT).

-

The resulting electron density map is used to build an initial molecular model.

-

This model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL), optimizing atomic positions, and displacement parameters.

-

-

Data Output: The final, validated structure is reported in a Crystallographic Information File (CIF). This file contains all relevant information about the unit cell, atomic coordinates, and experimental details.

Table 1: Hypothetical Crystallographic Data for Two Polymorphs of 3-Cyanophenyl cyclopropyl ketone

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Chemical Formula | C₁₁H₉NO | C₁₁H₉NO |

| Formula Weight | 171.20 | 171.20 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 8.51 | 10.23 |

| b (Å) | 12.34 | 7.89 |

| c (Å) | 9.12 | 11.45 |

| β (°) | 98.7 | 90 |

| Volume (ų) | 947.8 | 923.5 |

| Z (molecules/cell) | 4 | 4 |

| Calculated Density (g/cm³) | 1.199 | 1.231 |

| R-factor (R1) | 0.045 | 0.051 |

| Data Collection Temp. (K) | 100 | 100 |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used as a fingerprint for identifying crystalline phases. It is the primary tool for monitoring solid forms during manufacturing and stability studies. The experimental PXRD pattern of a bulk sample is compared to the pattern calculated from the single-crystal structure to confirm phase purity.

Protocol: PXRD Analysis

-

Sample Preparation: Gently pack a few milligrams of the crystalline powder into a sample holder.

-

Data Collection: Place the sample in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of diffracted X-rays.

-

Pattern Analysis: Each crystalline phase produces a unique diffractogram (a plot of intensity vs. 2θ). This pattern is used for phase identification and can be used for quantitative analysis of mixtures.

Thermal Analysis: DSC and TGA

Thermal methods provide crucial information about the thermodynamic relationships between polymorphs, melting behavior, and thermal stability.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to detect the loss of volatiles, such as water or solvent, indicating the presence of hydrates or solvates, and to assess thermal decomposition.

Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record endotherms (melting, transitions) and exotherms (crystallization).

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) and record any mass loss.

Caption: Synergy between key solid-state characterization techniques.

Data Consolidation and Deposition

The final step involves integrating all experimental and computational data to build a complete picture of the solid-state landscape of 3-Cyanophenyl cyclopropyl ketone. A definitive solid form is selected for further development based on a holistic assessment of its thermodynamic stability, solubility, and manufacturability.

To ensure scientific transparency and contribute to the collective knowledge of the field, the crystallographic data, particularly the CIF for any novel structures, must be deposited in a public repository like the Cambridge Structural Database (CSD). This act of deposition makes the data accessible to other researchers and serves as an authoritative record of the structure.

Conclusion

The crystallographic characterization of a new pharmaceutical candidate like 3-Cyanophenyl cyclopropyl ketone is a multi-faceted, science-driven process that is indispensable for successful drug development. It requires a synergistic application of experimental screening, high-resolution structural analysis, and computational prediction. By following the comprehensive workflow detailed in this guide, researchers can systematically identify, select, and control the optimal solid form of an API, thereby ensuring product quality, consistency, and performance. This rigorous, evidence-based approach provides the authoritative grounding necessary to move a candidate forward with confidence.

References

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from Solitek Pharma. [Link]

-

Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from Jagiellonian Centre of Innovation. [Link]

-

Zhang, G. G., & Zhou, D. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320. [Link]

-

Probert, M. R. (2017). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

-

Auriga Research. Solid State Characterization. Retrieved from Auriga Research. [Link]

-

AlfatestLab. API: solid state robust characterization is key to cut costs and time! Retrieved from Alfatest. [Link]

-

Thakur, G., Kumar, V., & Singh, S. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Current Pharmaceutical Design, 24(37), 4434-4443. [Link]

-

Crystallography Class Notes. Polymorphism and its importance in pharmaceutical industry. Retrieved from Crystallography Class Notes. [Link]

-

Thakral, S., & Suryanarayanan, R. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Crystallographica Section A, A74, a373. [Link]

-

Curia Global. What Everyone Needs to Know about Polymorphs. Retrieved from Curia Global. [Link]

-

SPT Labtech. Chemical crystallization. Retrieved from SPT Labtech. [Link]

-

Stephenson, G. A. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Drug Development and Delivery. [Link]

-

Wang, S., et al. (2023). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation, 4(5), 100481. [Link]

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 593-623. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1662. [Link]

-

Wikipedia. Crystallographic Information File. Retrieved from Wikipedia. [Link]

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. PubMed, 33769874. [Link]

-

Wikipedia. Cambridge Structural Database. Retrieved from Wikipedia. [Link]

-

Sugden, I. J., et al. (2025, August 9). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Retrieved from ResearchGate. [Link]

-

CD Formulation. Solid State Characterization of APIs. Retrieved from CD Formulation. [Link]

-

Patheon Pharma Services. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle. Retrieved from Thermo Fisher Scientific. [Link]

-

University of Colorado Boulder. Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1603–1609. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from Reza Latifi's personal website. [Link]

-

University of California, Los Angeles. Recrystallization. Retrieved from UCLA Chemistry & Biochemistry. [Link]

-

Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Retrieved from CCDC. [Link]

-

Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from Intertek. [Link]

-

Clegg, W. (2009). The crystallographic information file (CIF). In Crystal Structure Analysis (pp. 237-246). Oxford University Press. [Link]

-

Waseda, Y., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

-

University of Barcelona. Crystallization of small molecules. Retrieved from University of Barcelona. [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]

-

Cambridge Crystallographic Data Centre. About the Cambridge Structural Database (CSD). Retrieved from CCDC. [Link]

-

Jack Westin. Recrystallization - Organic Chemistry. Retrieved from Jack Westin. [Link]

-

Cambridge Crystallographic Data Centre. Short Guide to CIFs. Retrieved from CCDC. [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

-

Cambridge Crystallographic Data Centre. Structural Chemistry Data, Software, and Insights. Retrieved from CCDC. [Link]

-

Wikipedia. Recrystallization (chemistry). Retrieved from Wikipedia. [Link]

-

University of California, San Diego. Recrystallization. Retrieved from UCSD Department of Chemistry and Biochemistry. [Link]

-

International Union of Crystallography. A Guide to CIF for Authors. Retrieved from IUCr. [Link]

-

Hübschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. Retrieved from YouTube. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

-

Müller, P. The SHELX package. Retrieved from MIT OpenCourseWare. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from SERC. [Link]

-

Wikipedia. X-ray crystallography. Retrieved from Wikipedia. [Link]

-

Cambridge Crystallographic Data Centre. Discover. Retrieved from CCDC. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

OlexSys. Structure Refinement. Retrieved from OlexSys. [Link]

Sources

- 1. Cyclopropyl Methyl Ketone CAS 765-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. scribd.com [scribd.com]

- 3. 898789-86-1 CAS MSDS (3-CYANOPHENYL CYCLOPROPYL KETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ketones: Structure, Properties and Chemical test. [allen.in]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. organicmystery.com [organicmystery.com]

- 8. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. 898790-48-2|3-Cyanophenyl cyclobutyl ketone|BLD Pharm [bldpharm.com]

The Synthetic Versatility and Pharmacological Potential of 3-Cyanophenyl Cyclopropyl Ketone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. 3-Cyanophenyl cyclopropyl ketone, a molecule featuring a unique convergence of three key functional groups—an aromatic nitrile, a ketone linker, and a strained cyclopropyl ring—represents a compelling scaffold for drug discovery and a versatile intermediate in synthetic chemistry. The cyclopropyl group, in particular, has transitioned from a chemical curiosity to a cornerstone in drug design, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2][3] This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of 3-Cyanophenyl cyclopropyl ketone, offering field-proven insights for its application in research and development.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its effective application. 3-Cyanophenyl cyclopropyl ketone is a solid at room temperature, and its identity is unequivocally confirmed through a combination of spectroscopic techniques.

Core Chemical Properties

The physical and structural characteristics of 3-Cyanophenyl cyclopropyl ketone are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 3-(cyclopropanecarbonyl)benzonitrile | [4][] |

| CAS Number | 898789-86-1 | [4][][6] |

| Molecular Formula | C₁₁H₉NO | [] |

| Molecular Weight | 171.2 g/mol | [] |

| Appearance | White to off-white solid | [4] |

| InChI Key | NWFHVVYSUPIKRL-UHFFFAOYSA-N | [] |

Spectroscopic Signature

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm | Protons on the cyanophenyl ring, deshielded by the aromatic system and electron-withdrawing groups. |

| Cyclopropyl Protons | δ 0.9 - 1.5 ppm (multiplets) | Aliphatic protons on the strained cyclopropyl ring, appearing in the upfield region. | |

| Methine Proton (CH) | δ 2.5 - 3.0 ppm (multiplet) | The proton on the cyclopropyl ring adjacent to the carbonyl group, deshielded relative to other cyclopropyl protons. | |

| ¹³C NMR | Carbonyl Carbon | δ 195 - 200 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| Nitrile Carbon | δ 117 - 120 ppm | Typical range for a nitrile carbon. | |

| Aromatic Carbons | δ 110 - 140 ppm | Signals corresponding to the carbons of the benzonitrile ring. | |

| Cyclopropyl Carbons | δ 10 - 20 ppm | Aliphatic carbons of the strained ring system. | |

| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ (sharp) | A strong, sharp absorption characteristic of the nitrile group.[7] |

| C=O Stretch | ~1680 cm⁻¹ (strong) | A strong absorption typical for an aryl ketone, with conjugation lowering the frequency. |

Part 2: Synthesis and Mechanistic Insight

The most direct and industrially scalable approach to synthesizing aryl ketones is the Friedel-Crafts acylation. This method allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[8]

Synthesis via Friedel-Crafts Acylation

The preparation of 3-Cyanophenyl cyclopropyl ketone involves the reaction of benzonitrile with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[9][10]

Causality Behind Experimental Choices:

-

Substrate (Benzonitrile): The cyano group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it is a meta-director. This is advantageous as it directs the incoming acyl group to the desired position 3, minimizing the formation of ortho and para isomers.

-

Acylating Agent (Cyclopropanecarbonyl Chloride): This reagent provides the cyclopropyl ketone moiety. It is generally more stable than the corresponding alkyl halide, and the resulting acylium ion does not undergo rearrangement, ensuring a predictable product structure.[11]

-

Catalyst (AlCl₃): A strong Lewis acid is required to activate the acyl chloride. It coordinates to the carbonyl oxygen, withdrawing electron density and generating a highly electrophilic acylium ion, which is the active electrophile in the reaction.[8] A stoichiometric amount is necessary as the AlCl₃ complexes with the product ketone.[10]

-

Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to facilitate stirring and control the reaction temperature.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 3-Cyanophenyl cyclopropyl ketone from benzonitrile and cyclopropanecarbonyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzonitrile

-

Cyclopropanecarbonyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15 minutes. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Benzonitrile Addition: Add benzonitrile (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Caution: This is a highly exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-